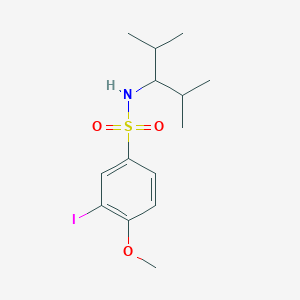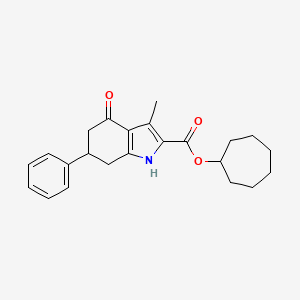![molecular formula C21H22N2O3 B4192587 N-isopropyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4192587.png)
N-isopropyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide
Overview
Description
N-isopropyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it has gained attention in the scientific community for its potential use in enhancing athletic performance.
Mechanism of Action
N-isopropyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and energy expenditure.
Biochemical and Physiological Effects:
N-isopropyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been shown to increase endurance in animal models by increasing the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. It has also been found to decrease inflammation and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using N-isopropyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide in lab experiments is its selectivity for PPARδ, which allows for specific targeting of metabolic pathways. However, its potential use in enhancing athletic performance has raised ethical concerns and may limit its use in certain research settings.
Future Directions
1. Further studies on the long-term effects of N-isopropyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide on metabolic health and athletic performance.
2. Development of more selective PPARδ agonists with fewer potential side effects.
3. Investigation of potential synergistic effects of N-isopropyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide with other metabolic modulators.
4. Exploration of the potential use of N-isopropyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide in the treatment of neurodegenerative diseases.
Scientific Research Applications
N-isopropyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been extensively studied for its potential use in treating metabolic disorders. It has been shown to increase fatty acid metabolism and improve insulin sensitivity in animal models. Additionally, it has been found to increase endurance and improve muscle function in mice.
properties
IUPAC Name |
2-[3-(2-phenoxyacetyl)indol-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15(2)22-21(25)13-23-12-18(17-10-6-7-11-19(17)23)20(24)14-26-16-8-4-3-5-9-16/h3-12,15H,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYUEBHZSQZZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(phenoxyacetyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4192509.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4192520.png)
![dimethyl 2-[(3-ethoxybenzoyl)amino]terephthalate](/img/structure/B4192528.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide](/img/structure/B4192542.png)
![6-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B4192543.png)

![3-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4192552.png)
![3-methoxy-2-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4192556.png)
![3-({[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4192562.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4192570.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4192576.png)
![ethyl 1-[3-(anilinosulfonyl)-4-methylbenzoyl]-4-piperidinecarboxylate](/img/structure/B4192583.png)

![1-[({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4192597.png)